Gold trinitrate

Gold Nanoparticle Synthesis Ultrasonic Spray Pyrolysis Monodispersity

Gold trinitrate (CAS 13464-77-2), more accurately described as nitratoauric acid or hydrogen tetranitratoaurate(III) with the formula HAu(NO₃)₄·3H₂O, is a crystalline inorganic gold(III) compound. It is a strong oxidizing agent that serves as a chloride-free gold source, making it a strategic precursor for the synthesis of gold nanoparticles (AuNPs) and catalysts where halide contamination must be strictly avoided.

Molecular Formula AuN3O9
Molecular Weight 382.98 g/mol
CAS No. 13464-77-2
Cat. No. B077372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold trinitrate
CAS13464-77-2
Molecular FormulaAuN3O9
Molecular Weight382.98 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3]
InChIInChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyZVUZTTDXWACDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Trinitrate (CAS 13464-77-2) Procurement Guide: Chloride-Free Gold(III) Precursor for Nanotechnology


Gold trinitrate (CAS 13464-77-2), more accurately described as nitratoauric acid or hydrogen tetranitratoaurate(III) with the formula HAu(NO₃)₄·3H₂O, is a crystalline inorganic gold(III) compound [1]. It is a strong oxidizing agent that serves as a chloride-free gold source, making it a strategic precursor for the synthesis of gold nanoparticles (AuNPs) and catalysts where halide contamination must be strictly avoided [2]. This compound is also a key intermediate in gold extraction and refining processes [1].

Gold Trinitrate Procurement: Why Standard Chloride Precursors Cannot Be Universally Substituted


The direct substitution of gold trinitrate with more common gold precursors such as chloroauric acid (HAuCl₄) or gold(III) chloride (AuCl₃) is scientifically unsound for applications requiring high-purity or chloride-sensitive environments. Residual chloride from these precursors acts as a potent catalyst poison, significantly reducing turnover numbers in cationic gold-catalyzed reactions [1]. Furthermore, gold chloride precursors exhibit high hygroscopicity and volatility, complicating controlled nanoparticle synthesis via aerosol routes like ultrasonic spray pyrolysis (USP) [2]. The nitrate system uniquely provides a carbon-free and halide-free decomposition pathway to elemental gold, critical for additive manufacturing and electron-beam lithography [3].

Quantitative Performance Benchmarks: Gold Trinitrate vs. Chloroauric Acid and Gold(III) Acetate


Superior Monodispersity of AuNPs Synthesized from Gold(III) Nitrate vs. Gold(III) Acetate via USP

Gold(III) nitrate [Au(NO₃)₃] precursor enabled the synthesis of monodispersed, spherically shaped gold nanoparticles (AuNPs) via ultrasonic spray pyrolysis (USP), with 82.5% of particles falling within a diameter range of 15–200 nm [1]. In contrast, the gold(III) acetate precursor under analogous USP conditions produced AuNPs with a significantly narrower and smaller monomodal distribution, with diameters ranging only from 15 to 30 nm [2]. This demonstrates that the nitrate precursor offers access to a broader but highly controlled unimodal size regime, which is essential for applications like printable electronics that require specific plasmonic properties.

Gold Nanoparticle Synthesis Ultrasonic Spray Pyrolysis Monodispersity

In-Situ Self-Stabilization Effect of Gold(III) Nitrate-Derived AuNPs vs. Chloride-Derived Systems

The ultrasonic spray pyrolysis of gold(III) nitrate uniquely leads to the in-situ formation of low concentrations of NO₂⁻ and NO₃⁻ ions, which are proven to act as stabilizers for the resulting AuNPs [1]. This self-stabilization mechanism eliminates the need for exogenous surfactants or capping agents that are typically required when using chloroauric acid (HAuCl₄) or gold(III) chloride precursors to prevent aggregation [2]. This intrinsic stabilization is confirmed by UV-Vis spectroscopy, which reveals a well-defined maximum absorbance band for the nitrate-derived AuNPs at λ=528 nm, consistent with stable, dispersed spherical nanoparticles [1].

Colloidal Stability Nanoparticle Stabilization Gold Nitrate Chemistry

Clean Thermal Decomposition: Five-Step Pathway to Elemental Gold vs. Halogenated Decomposition Products

Thermal analysis of (H₅O₂)[Au(NO₃)₄]·H₂O reveals a distinct five-step decomposition process culminating in elemental gold [1]. Key thermal events include dehydration to the monohydrate at 72 °C and decomposition to auric oxide at 203 °C [2]. This contrasts sharply with chloroauric acid (HAuCl₄), which thermally decomposes via evolution of corrosive HCl and Cl₂ gases, leaving chloride residues that can corrode equipment and poison catalytic sites [3]. The carbon- and halide-free decomposition pathway of the nitrate system is critical for electron-beam-induced additive manufacturing, where NO₂[Au(NO₃)₄] precursors have been successfully used to deposit pure gold nanostructures without organic contamination [4].

Thermal Decomposition Gold Precursor Chemistry Additive Manufacturing

Unique Tetranitratoaurate Anion Structure Provides Four-Monodentate Coordination at Au(III)

Single-crystal X-ray diffraction of (H₅O₂)[Au(NO₃)₄]·H₂O (monoclinic, C2/c, Z=4, a=1214.5 pm, b=854.4 pm, c=1225.7 pm, β=117.75°) reveals the Au³⁺ ion in a square-planar coordination geometry with four monodentate NO₃⁻ ligands [1]. This tetranitratoaurate anion is structurally distinct from the ubiquitous tetrachloroaurate [AuCl₄]⁻ in HAuCl₄, where four chloride ligands occupy the coordination sphere [2]. The nitrate ligands confer strong oxidizing character and enable ligand exchange chemistry that is inaccessible with the kinetically inert chloride system. The structure is further stabilized by extensive hydrogen bonding between H₅O₂⁺ ions and H₂O molecules [1].

Coordination Chemistry Crystal Structure Gold(III) Complexes

Solubility Profile: Nitratoauric Acid Requires Nitric Acid Medium vs. Water-Soluble Chloroauric Acid

Nitratoauric acid (HAu(NO₃)₄·3H₂O) exhibits a temperature-dependent solubility profile in nitric acid: it is insoluble at 0 °C but becomes soluble at 30 °C [1]. This contrasts with chloroauric acid (HAuCl₄), which is highly soluble in water at room temperature and is typically used as a simple aqueous solution [2]. The limited water solubility of commercial gold(III) nitrate powder necessitates dissolution in concentrated nitric acid under reflux conditions to prepare a usable precursor solution [3]. While this requires additional processing, it ensures the precursor remains in a chloride-free acidic medium, which is advantageous for applications where chloride contamination must be avoided.

Precursor Formulation Solubility Gold Chemistry

Procurement-Driven Application Scenarios for Gold Trinitrate Based on Verified Performance Differentiation


Chloride-Sensitive Gold Nanoparticle Catalyst Manufacturing

When developing supported gold catalysts where chloride residues are known to poison active sites (e.g., CO oxidation, selective hydrogenation), gold trinitrate is the scientifically justified precursor choice. Unlike HAuCl₄, its decomposition leaves no chloride contamination, directly addressing the primary deactivation mechanism in gold catalysis [1]. The in-situ generation of NO₂⁻/NO₃⁻ stabilizers during USP synthesis further eliminates the need for organic capping agents that can block active sites [2].

Electron-Beam Additive Manufacturing of High-Purity Gold Nanostructures

For direct electron-beam writing of gold features in semiconductor or nanophotonic applications, tetranitratoaurate precursors (NO₂[Au(NO₃)₄]) are uniquely suitable. Thermal decomposition occurs cleanly in the 400–470 K range to yield elemental gold without carbon or halide residues, a requirement that chloroauric acid cannot meet due to its evolution of corrosive HCl/Cl₂ gases [3]. This enables deposition of pure gold lines and patterns directly from the precursor film.

Production of Plasmonic Gold Nanoparticles for Printable Electronics

Gold trinitrate-derived AuNPs exhibit a well-defined surface plasmon resonance at λ=528 nm with a controlled size distribution (82.5% of particles between 15–200 nm) [2]. This size regime and optical response are optimal for inkjet-printable gold inks used in flexible electronics, where consistent plasmonic properties and nanoparticle monodispersity are critical for printability and conductivity after sintering.

Gold Refining and High-Purity Gold Compound Synthesis

Nitratoauric acid is an established intermediate in gold extraction and refining [4]. It can be readily converted to other gold compounds such as potassium tetranitratoaurate (KAu(NO₃)₄) by reaction with potassium nitrate at 0 °C, or to tetraamminegold(III) nitrate (Au(NH₃)₄(NO₃)₃) for specialized applications [4]. This synthetic versatility makes it a strategic procurement item for laboratories that synthesize multiple gold derivatives.

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